Tubulin Polymerization Inhibition: 5.3-Fold Improvement Over Lead Compound DYT-1
In a direct head-to-head comparison within the same study, Tubulin inhibitor 23 (compound 29e) inhibited tubulin polymerization with an IC50 of 4.8 µM, representing a 5.3-fold improvement in potency relative to the lead compound DYT-1 from which it was derived via medicinal chemistry optimization (IC50 = 25.6 µM) [1]. This improvement was achieved through systematic structural modification of the indole scaffold, with compound 29e emerging as the optimized candidate following multiple rounds of SAR evaluation.
| Evidence Dimension | Tubulin polymerization inhibition (IC50) |
|---|---|
| Target Compound Data | 4.8 µM |
| Comparator Or Baseline | DYT-1 (lead compound): 25.6 µM |
| Quantified Difference | 5.3-fold more potent |
| Conditions | In vitro tubulin polymerization assay (biochemical assay) |
Why This Matters
This head-to-head comparison validates that the specific benzenesulfonyl-indole scaffold of Tubulin inhibitor 23 provides substantially enhanced target engagement relative to earlier-generation analogs in the same chemotype series.
- [1] Yao Y, Huang T, Wang Y, Wang L, Feng S, Cheng W, Yang L, Duan Y. Angiogenesis and anti-leukaemia activity of novel indole derivatives as potent colchicine binding site inhibitors. J Enzyme Inhib Med Chem. 2022;37(1):652-665. View Source
